molecular formula C13H21NO4 B3018621 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid CAS No. 1441165-76-9

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid

Cat. No.: B3018621
CAS No.: 1441165-76-9
M. Wt: 255.314
InChI Key: AJJSFSRSMSKRET-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-4-azabicyclo[510]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The tert-butoxycarbonyl (Boc) protecting group is often introduced to protect the amine functionality during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)-4-azabicyclo[2.2.2]octane-1-carboxylic acid
  • 4-(tert-Butoxycarbonyl)-4-azabicyclo[3.3.1]nonane-1-carboxylic acid
  • 4-(tert-Butoxycarbonyl)-4-azabicyclo[4.2.0]octane-1-carboxylic acid

Uniqueness

4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-9-8-13(9,5-7-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJSFSRSMSKRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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